N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
Its unique structure and properties make it suitable for studying drug development, organic synthesis, and medicinal chemistry.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-22-17-8-7-16(12-15(17)6-9-20(22)23)21-27(24,25)19-11-14(3)13(2)10-18(19)26-4/h7-8,10-12,21H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFNDJRKXEUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide and a suitable base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or methyl iodide in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a compound that belongs to the class of tetrahydroquinoline derivatives. Its structure suggests potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a tetrahydroquinoline ring with an ethyl group and an oxo group at specific positions, linked to a methoxy-substituted dimethylbenzene sulfonamide moiety. This unique combination of functional groups may confer distinct therapeutic benefits.
This compound is believed to act primarily as an enzyme inhibitor . It interacts with specific active sites on target enzymes, disrupting biological pathways that can lead to therapeutic effects against diseases such as cancer and infections.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
| Compound | Target Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| Compound 6n | Lung Carcinoma (HOP-92) | 0.45 | 68.96 |
| Compound 6d | Leukemia (CCRF-CEM) | 0.09 | 100.07 |
| Compound 6k | Leukemia (RPMI-8226) | 0.23 | 69.31 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Antiviral Activity
Preliminary studies have suggested that this compound may also possess antiviral properties. Specifically, it has shown inhibitory effects against Influenza A and Coxsackievirus B3 , indicating potential applications in antiviral therapies.
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxo-tetrahydroquinoline with a suitable sulfonyl chloride in the presence of a base like triethylamine. The evaluation of its biological activity has been conducted through various assays:
- Cell Viability Assays : Used to determine the IC50 values across different cancer cell lines.
- Enzyme Inhibition Studies : Investigated how effectively the compound inhibits specific enzymes involved in cancer progression.
- In Vivo Studies : Future research could include animal models to evaluate therapeutic efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
